5-(5-bromothiophen-2-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
5-(5-bromothiophen-2-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound featuring a brominated thiophene ring, a pyrazole core, and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromothiophen-2-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to yield 5-bromothiophene.
Formation of Pyrazole Core: The brominated thiophene is then reacted with hydrazine and an appropriate diketone to form the pyrazole ring.
Attachment of Pyrrole Moiety: The pyrazole intermediate is further reacted with 1-methyl-1H-pyrrole-2-carboxaldehyde under reductive amination conditions to introduce the pyrrole moiety.
Amidation: Finally, the carboxylic acid group on the pyrazole is converted to the carboxamide using reagents like thionyl chloride followed by ammonia or an amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Automation and process control would be critical to manage the complex multi-step synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the bromine atom to a hydrogen atom can be achieved using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles (e.g., amines, thiols) under palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Heck reactions).
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.
Reduction: Pd/C, hydrogen gas, ethanol as solvent, room temperature.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), solvents like toluene or DMF, elevated temperatures (80-120°C).
Major Products
Oxidation: Oxidized derivatives with functional groups like sulfoxides or sulfones.
Reduction: De-brominated product.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential ligand for metal-catalyzed reactions.
Biology
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Medicine
Drug Development: Potential candidate for developing new therapeutic agents due to its unique structural features.
Industry
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 5-(5-bromothiophen-2-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-3-carboxamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The brominated thiophene and pyrazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological targets, influencing pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-thienyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-3-carboxamide
- 5-(5-chlorothiophen-2-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-3-carboxamide
- 5-(5-methylthiophen-2-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-3-carboxamide
Uniqueness
The presence of the bromine atom in 5-(5-bromothiophen-2-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-3-carboxamide imparts unique reactivity, particularly in substitution reactions, making it a versatile intermediate for further functionalization. Its combination of a brominated thiophene ring with a pyrazole and pyrrole moiety also provides a unique scaffold for drug design and materials science applications.
Properties
Molecular Formula |
C14H13BrN4OS |
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Molecular Weight |
365.25 g/mol |
IUPAC Name |
5-(5-bromothiophen-2-yl)-N-[(1-methylpyrrol-2-yl)methyl]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H13BrN4OS/c1-19-6-2-3-9(19)8-16-14(20)11-7-10(17-18-11)12-4-5-13(15)21-12/h2-7H,8H2,1H3,(H,16,20)(H,17,18) |
InChI Key |
MMPLESVYOIXKBN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Origin of Product |
United States |
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